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1-Iodo-3-methoxybicyclo[1.1.1]pentane

Cat. No.: B12283329
M. Wt: 224.04 g/mol
InChI Key: WNEFWCPKUYOFHZ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Bicyclo[1.1.1]pentane Chemistry

The journey of bicyclo[1.1.1]pentane chemistry began in 1964 with the first synthesis of the parent hydrocarbon by Wiberg and his colleagues. acs.orgnih.gov Initially, the molecule was largely a subject of academic curiosity, representing a significant synthetic challenge and an interesting case of a highly strained ring system. acs.orgnih.govillinois.edu For many years, the difficulty in accessing BCP derivatives limited their practical application. A major breakthrough came with the development of synthetic routes to [1.1.1]propellane, a highly strained and reactive precursor. illinois.eduthieme-connect.dethieme-connect.com The ability to open the central, inter-bridgehead bond of [1.1.1]propellane with radicals or anions provided a versatile entry point to a wide array of 1,3-disubstituted BCPs, transforming them from a curiosity into a valuable and accessible building block for synthetic chemists. acs.orgthieme-connect.comresearchgate.net

Strategic Importance of Bicyclo[1.1.1]pentane Scaffolds in Contemporary Chemical Research

The strategic value of BCP scaffolds has exploded in the last few decades, primarily within the field of medicinal chemistry. acs.orgnih.gov BCPs are recognized as effective bioisosteres, capable of mimicking the structural and spatial properties of other common chemical groups. researchgate.netthieme-connect.com They are most frequently employed as saturated, three-dimensional replacements for para-substituted benzene (B151609) rings, internal alkynes, and tert-butyl groups. acs.orgnih.govnih.gov

The replacement of these traditional groups with a BCP core can confer significant advantages to drug candidates, including:

Improved Physicochemical Properties: BCP analogues often exhibit enhanced aqueous solubility and higher passive permeability. researchgate.netthieme-connect.com

Enhanced Metabolic Stability: The saturated, rigid BCP core is less susceptible to metabolic degradation compared to aromatic rings. researchgate.netthieme-connect.com

Novel Chemical Space: The introduction of the abiotic BCP motif provides access to new chemical space, which can be crucial for developing next-generation therapeutics and overcoming drug resistance. nih.gov

A pivotal moment that highlighted this potential was a 1996 report by Pellicciari et al., which described a BCP analogue of a glutamate (B1630785) receptor antagonist that showed potent and selective activity. nih.gov Beyond medicine, the rigid-rod nature of the BCP scaffold has also inspired its use as a component in materials science and nanotechnology. researchgate.net

Structural Features and Inherent Strain of Bicyclo[1.1.1]pentanes

The bicyclo[1.1.1]pentane framework consists of a cyclobutane (B1203170) ring bridged by a single carbon, creating a distinctive cage-like structure. acs.orgnih.gov This arrangement results in significant ring strain, with a calculated strain energy of approximately 66-68 kcal/mol. nih.govresearchgate.net Despite this high strain, which is more than double that of cyclopropane, the BCP core is remarkably robust and can be thermally stable up to around 300 °C. acs.orgnih.govnih.gov

A key structural feature is the linear geometry of its bridgehead substituents. The bonds to substituents at the C1 and C3 positions have a 180° exit vector, perfectly mimicking the geometry of a para-substituted benzene ring. nih.gov However, the distance between these substituents is shorter by about 1 Å compared to its aromatic counterpart. nih.gov The reactivity of its common precursor, [1.1.1]propellane, is dominated by the "inverted" tetrahedral geometry of its bridgehead carbons, which makes the central C1-C3 bond highly susceptible to addition reactions. bohrium.com

Table 1: Physicochemical Properties of Bicyclo[1.1.1]pentane

Property Value Reference
Strain Energy 66-68 kcal/mol nih.govresearchgate.net
C1-C3 Substituent Vector 180° nih.gov
C1-C3 Internuclear Distance ~1.87 Å acs.org

| Thermal Stability | Stable up to ~300 °C | nih.gov |

Scope and Objectives of Research on 1-Iodo-3-methoxybicyclo[1.1.1]pentane

Within the diverse family of BCP derivatives, this compound stands out as a particularly useful and versatile building block. The synthesis of unsymmetrically 1,3-disubstituted BCPs remains a key challenge, and molecules like this provide a direct solution. thieme-connect.com

The research objectives for this compound are centered on its role as a key synthetic intermediate:

Versatile Functionalization: The carbon-iodine bond is a highly valuable functional handle. Iodo-BCPs are common products from the ring-opening of [1.1.1]propellane and serve as precursors for a vast range of subsequent transformations, including radical reactions, substitutions, and transition metal-catalyzed cross-couplings. thieme-connect.comnih.govchemrxiv.org

Modulation of Properties: The methoxy (B1213986) group provides a second point of functionality. It influences the compound's polarity, solubility, and potential for hydrogen bonding, which are critical parameters in drug design.

Access to Complex Molecules: The primary objective of synthesizing and studying this compound is to leverage its dual functionality to construct more complex and high-value molecules, especially for pharmaceutical and agrochemical applications. sci-hub.seresearchgate.net The iodo-group can be readily transformed into other functionalities while the methoxy group is retained to fine-tune the final properties of the target molecule.

Table 2: Identifier Data for this compound

Identifier Value Reference
CAS Number 136863-37-1 ambeed.combldpharm.com
Molecular Formula C₆H₉IO -

| Molecular Weight | 224.04 g/mol | - |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9IO B12283329 1-Iodo-3-methoxybicyclo[1.1.1]pentane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9IO

Molecular Weight

224.04 g/mol

IUPAC Name

1-iodo-3-methoxybicyclo[1.1.1]pentane

InChI

InChI=1S/C6H9IO/c1-8-6-2-5(7,3-6)4-6/h2-4H2,1H3

InChI Key

WNEFWCPKUYOFHZ-UHFFFAOYSA-N

Canonical SMILES

COC12CC(C1)(C2)I

Origin of Product

United States

Synthetic Methodologies for 1 Iodo 3 Methoxybicyclo 1.1.1 Pentane and Cognate Derivatives

Precursor Synthesis: Access to Halogenated Bicyclo[1.1.1]pentanes

The journey to 1-iodo-3-methoxybicyclo[1.1.1]pentane begins with the synthesis of key halogenated BCP intermediates. These precursors are the foundational building blocks from which a diverse array of functionalized BCPs can be derived.

Synthesis of 1,3-Diiodobicyclo[1.1.1]pentane

1,3-Diiodobicyclo[1.1.1]pentane (DIBCP) is a crucial and versatile precursor for various BCP derivatives. researchgate.netlboro.ac.uk Unlike its highly reactive progenitor, [1.1.1]propellane, DIBCP is a stable, crystalline solid, making it an attractive feedstock for the synthesis of BCP fragments. researchgate.netacs.org

The standard synthesis of DIBCP involves the in-situ generation of [1.1.1]propellane. The process typically starts from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, which is treated with two equivalents of methyllithium in diethyl ether at low temperatures (e.g., -78 °C). nih.gov The resulting [1.1.1]propellane solution is then quenched by adding a solution of iodine. orgsyn.org This reaction proceeds readily, often in normal room light, to yield 1,3-diiodobicyclo[1.1.1]pentane. orgsyn.org The product can then be isolated and purified. This method provides a reliable route to DIBCP, which serves as the direct starting material for solvolytic pathways. acs.orgnih.gov

Radical-Mediated Additions to [1.1.1]Propellane for 1-Iodo-3-Substituted Bicyclo[1.1.1]pentanes

The high ring strain of [1.1.1]propellane makes its central carbon-carbon bond susceptible to cleavage by radical species. acs.org This reactivity is harnessed to synthesize a wide range of 1,3-disubstituted BCPs. In the context of iodo-substituted BCPs, a radical is first added to one of the bridgehead carbons of [1.1.1]propellane, generating a bicyclo[1.1.1]pentyl radical intermediate. acs.org This intermediate can then be trapped by an iodine source to yield the 1-iodo-3-substituted product.

Various methods exist to generate the initial radical. For instance, light-enabled reactions between alkyl iodides and propellane provide a scalable route to bicyclo[1.1.1]pentane iodides without the need for catalysts or initiators. enamine.net Heteroatom-centered radicals have also been employed; for example, triethylborane can initiate the fragmentation of an aziridine to form a nitrogen-centered radical, which adds to propellane to ultimately yield N,I-substituted BCPs. acs.orgsemanticscholar.org Similarly, electrophilic activation of propellane with N-iodosuccinimide (NIS) can facilitate reactions with various nucleophiles, leading to iodo-functionalized BCPs. nih.govresearchgate.net

Table 1: Examples of Radical-Mediated Iodination of [1.1.1]Propellane

Radical SourceIodine SourceProduct TypeKey Features
Alkyl IodidesFrom source1-Alkyl-3-iodobicyclo[1.1.1]pentanesLight-enabled, catalyst-free, scalable. enamine.net
Aziridines/TriethylboraneFrom source1-(N-functionalized)-3-iodobicyclo[1.1.1]pentanesForms N,I-substituted BCPs via aziridine fragmentation. acs.orgsemanticscholar.org
Heterocyclic ThiolsN-Iodosuccinimide (NIS)1-(Heterocyclylthio)-3-iodobicyclo[1.1.1]pentanesAddresses lack of reactivity of heterocyclic thiols in standard radical additions. nih.gov

Decarboxylative Iodination Approaches

An alternative to reactions involving the highly reactive [1.1.1]propellane is the use of more stable BCP precursors, such as bicyclo[1.1.1]pentane-1-carboxylic acid. Decarboxylative iodination, a variant of the Hunsdiecker reaction, provides a direct method to convert these commercially available acids into the corresponding iodo-BCPs. chemrxiv.orgacs.orgchemrxiv.org

This transformation can be achieved under mild, metal-free conditions. For example, a photo-Hunsdiecker reaction promoted by compact fluorescent lamp (CFL) irradiation at room temperature can effectively generate 1-iodo-3-substituted-BCPs from the corresponding carboxylic acids. chemrxiv.orgchemrxiv.org This approach avoids the need to handle [1.1.1]propellane directly and is applicable to a range of substituted BCP-carboxylic acids. acs.org

Continuous Flow Methods for Scalable Halide Synthesis

While batch synthesis of BCPs is well-established, scalability and safety concerns associated with handling unstable intermediates like [1.1.1]propellane and exothermic reactions have driven the development of continuous flow methods. nih.govresearchgate.netthieme-connect.com Flow chemistry offers superior control over reaction conditions such as temperature and reaction time, leading to higher quality products and improved safety. researchgate.net

Continuous flow processes have been successfully developed for the on-demand generation of [1.1.1]propellane, which can then be immediately used in downstream functionalization reactions. researchgate.netthieme-connect.com For instance, a flow process can be coupled with an iodine quench to produce 1,3-diiodobicyclo[1.1.1]pentane on a gram scale. thieme-connect.com Light-mediated reactions are particularly well-suited for flow chemistry, and a scalable, light-enabled reaction between alkyl iodides and propellane has been reported to produce BCP iodides in kilogram quantities. enamine.net These methods provide a more practical and scalable entry to the BCP halides needed for further transformations. nih.govacs.orgsemanticscholar.org

Direct Synthesis of this compound

The primary route to the target compound involves the direct functionalization of a dihalogenated precursor.

Solvolytic Pathways from 1,3-Diiodobicyclo[1.1.1]pentane with Methanol (B129727)

The direct synthesis of this compound is achieved through the solvolysis of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) in methanol. wayne.edu This reaction is presumed to proceed via a nucleophilic substitution mechanism.

In this process, one of the iodine atoms on the BCP core acts as a leaving group, facilitated by the solvent (methanol). This departure is thought to form a highly reactive bicyclo[1.1.1]pentyl cation intermediate. wayne.eduacs.org Due to the strained nature of the BCP cage, this cation is unstable. It has been suggested that the reaction may proceed through a bridged cationic species. wayne.edu The methanol solvent then acts as a nucleophile, attacking the cationic center to form the final this compound product. wayne.eduacs.org While attempts to displace the second iodide from 1-iodo-3-substituted BCP salts with other nucleophiles have sometimes proven unsuccessful, the solvolysis in methanol provides a direct pathway to the desired methoxy-substituted compound. nih.gov

Table 2: Key Reaction Summary

SectionStarting MaterialKey ReagentsProductReaction Type
2.1.1[1.1.1]Propellane (in situ)Iodine (I₂)1,3-Diiodobicyclo[1.1.1]pentaneAddition
2.1.2[1.1.1]PropellaneR• (Radical), Iodine Source1-Iodo-3-R-bicyclo[1.1.1]pentaneRadical Addition
2.1.3BCP-1-carboxylic acidIodine Source, LightIodo-bicyclo[1.1.1]pentaneDecarboxylative Iodination
2.2.11,3-Diiodobicyclo[1.1.1]pentaneMethanol (CH₃OH)This compoundSolvolysis / Sₙ1

Nucleophilic Substitution Reactions with Alkoxide Reagents

The synthesis of this compound can be achieved through nucleophilic substitution reactions, where an alkoxide reagent, specifically a methoxide source, displaces a leaving group on a bicyclo[1.1.1]pentane (BCP) precursor. A common and stable starting material for such transformations is 1,3-diiodobicyclo[1.1.1]pentane (DIBCP). This crystalline solid serves as a practical alternative to the more unstable and cryogenically stored [1.1.1]propellane. researchgate.netacs.org

The reaction proceeds via a nucleophilic attack on the bridgehead carbon of the DIBCP. While direct reactions with simple alkoxides are not extensively detailed in readily available literature, the introduction of a methoxy (B1213986) group has been demonstrated through related nucleophilic substitutions. For instance, the reaction of DIBCP with 4-methoxypyridine results in the formation of the corresponding pyridinium salt, showcasing the feasibility of incorporating a methoxy-containing moiety. acs.org The mechanism is believed to involve the formation of a stabilized 3-iodo-1-bicyclo[1.1.1]pentyl cation intermediate. researchgate.netresearchgate.net This intermediate is then attacked by the nucleophile. The use of methanol in solvolysis reactions of substituted 1-iodobicyclo[1.1.1]pentanes further points to the viability of using oxygen-based nucleophiles to generate methoxy-substituted BCPs. researchgate.net

The general reaction can be represented as: I-BCP-I + Nu- → Nu-BCP-I + I- Where BCP represents the bicyclo[1.1.1]pentane core and Nu- is the nucleophile. In the context of this section, the nucleophile would be a methoxide source.

Optimization and Yield Considerations in this compound Synthesis

Optimizing the synthesis of this compound involves careful consideration of reaction conditions to maximize the yield and purity of the product. Based on studies of analogous nucleophilic substitution reactions on DIBCP, several factors are crucial. chemrxiv.org

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are often employed in these types of nucleophilic substitutions.

Temperature: Reaction temperature is a critical parameter to control. While some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate. sci-hub.se

Nucleophile Concentration: The concentration of the alkoxide reagent will influence the kinetics of the reaction. A sufficient excess of the nucleophile is typically used to drive the reaction to completion.

Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal duration for maximizing the yield while minimizing the formation of byproducts.

Yields for nucleophilic substitution reactions on DIBCP can range from moderate to excellent, depending on the specific nucleophile and conditions used. For example, reactions with various pyridine (B92270) derivatives have reported yields from the mid-70s to over 90%. acs.orgchemrxiv.org While specific yield data for the direct synthesis of this compound with a simple alkoxide is not prominently reported, the established reactivity of DIBCP suggests that good yields should be attainable under optimized conditions.

NucleophileProductReported Yield (%)
Pyridine1-(Bicyclo[1.1.1]pentan-1-yl)pyridin-1-ium iodide77
4-Methoxypyridine1-(Bicyclo[1.1.1]pentan-1-yl)-4-methoxypyridin-1-ium iodideData not specified
2,3,5-Trimethylpyridine1-(Bicyclo[1.1.1]pentan-1-yl)-2,3,5-trimethylpyridin-1-ium iodide92
N-methylpyrrolidine1-(Bicyclo[1.1.1]pentan-1-yl)-1-methylpyrrolidinium iodide79

Ancillary Synthetic Strategies for Related Bicyclo[1.1.1]pentyl Ethers and Halides

Beyond the direct synthesis of this compound, a variety of other strategies exist for preparing related BCP ethers and halides.

Synthesis of Bridgehead-Substituted Methoxybicyclo[1.1.1]pentanes

The synthesis of bridgehead-substituted methoxybicyclo[1.1.1]pentanes is a key area of research due to the utility of these compounds as building blocks in medicinal chemistry. One of the most prevalent methods for introducing substituents at the bridgehead positions involves the ring-opening of [1.1.1]propellane. nih.gov This highly strained molecule readily reacts with a wide range of reagents.

For the introduction of a methoxy group, a radical reaction pathway can be envisioned. For instance, the reaction of [1.1.1]propellane with an appropriate oxygen-centered radical could lead to the formation of a methoxy-substituted BCP. Additionally, functional group interconversion on a pre-existing substituted BCP offers another route. For example, a BCP bearing a hydroxyl group at the bridgehead could be methylated to yield the desired methoxy derivative.

Stereoselective Approaches to Chiral Bicyclo[1.1.1]pentane Derivatives

The development of stereoselective methods for the synthesis of chiral BCP derivatives is of significant interest for applications in drug discovery, where specific stereoisomers often exhibit desired biological activity. rsc.org Several strategies have been developed to achieve enantioselective synthesis of chiral BCPs.

One approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to a BCP precursor, directing a subsequent reaction to proceed stereoselectively. After the desired transformation, the auxiliary is removed, yielding the enantioenriched chiral BCP. rsc.org

Catalytic asymmetric synthesis represents another powerful strategy. This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For example, the iridium-catalyzed enantioselective allylic alkylation of BCP-zinc complexes, formed from the ring-opening of [1.1.1]propellane with Grignard reagents, has been reported to produce α-chiral BCPs with high enantioselectivity. researchgate.net Furthermore, a combination of photoredox and organocatalysis has been employed for the direct asymmetric addition of aldehydes to [1.1.1]propellane, generating α-chiral BCPs in high yield and enantioselectivity. researchgate.netescholarship.org

Stereoselective MethodDescriptionKey Features
Chiral AuxiliaryA chiral molecule is temporarily incorporated to guide a stereoselective transformation.Stoichiometric use of the auxiliary is typically required.
Catalytic Asymmetric SynthesisA chiral catalyst is used in substoichiometric amounts to control the stereochemistry.High efficiency and atom economy. Can involve transition metal catalysts or organocatalysts. researchgate.netescholarship.orgnih.gov

Reaction Mechanisms and Transformative Chemistry of 1 Iodo 3 Methoxybicyclo 1.1.1 Pentane

Nucleophilic Reactivity at the Bridgehead Iodine Position

The primary mode of transformation for 1-iodo-3-methoxybicyclo[1.1.1]pentane involves nucleophilic substitution at the iodine-bearing bridgehead carbon. The rigid, caged structure of the BCP core precludes the typical backside attack associated with traditional SN2 reactions, leading to unique mechanistic pathways. wayne.edulibretexts.org

The substitution of the bridgehead iodine can proceed through mechanisms with either unimolecular (SN1) or bimolecular (SN2) character, largely dictated by the reaction conditions and the nature of the nucleophile. masterorganicchemistry.compressbooks.pub The SN1 pathway involves the formation of a carbocation intermediate, while the SN2 pathway involves a concerted step. masterorganicchemistry.commasterorganicchemistry.com However, due to the structure of the BCP cage, the SN2 mechanism deviates significantly from that of typical alkyl halides. wayne.edu

There is substantial evidence supporting the formation of a discrete bicyclo[1.1.1]pentyl cation intermediate during solvolysis reactions, characteristic of an SN1 pathway. acs.orgchemrxiv.org The solvolysis of the closely related precursor, 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), in methanol (B129727) to produce this compound is presumed to occur through the formation of a bridged cationic species. wayne.eduacs.org Further studies have provided evidence for a stable 3-iodo-1-bicyclo[1.1.1]pentyl cation. chemrxiv.org This intermediate is capable of being trapped by nucleophiles like methanol. acs.orgacs.org The stability of this carbocation is a key factor in the feasibility of SN1-type reactions at the BCP bridgehead. masterorganicchemistry.commasterorganicchemistry.com Computational analyses have been employed to understand the energetics of these carbocation intermediates, which are crucial for the reaction to proceed. nih.govnih.gov

Given that the rigid cage structure of bicyclo[1.1.1]pentane physically blocks the backside trajectory for nucleophilic attack, any concerted substitution must occur from the front side. wayne.edulibretexts.org This front-side attack mechanism proceeds with retention of the stereochemical configuration at the carbon center. wayne.edu Theoretical studies have explored the potential energy surfaces for front-side SN2 reactions, contrasting them with the more common backside Walden inversion pathway. nih.gov The investigation into nucleophilic substitution on BCP iodides serves as a key area for testing the possibility of front-side attack with retention of configuration under SN2 conditions. wayne.edu This pathway is distinct from halophilic attack, where the nucleophile initially interacts with the halogen atom rather than the carbon. wayne.edu

The outcome of nucleophilic substitution on iodo-substituted BCPs is highly dependent on the identity of the nucleophile and the specific reaction conditions employed. sci-hub.se A wide range of nucleophiles can be used to displace the iodide, leading to diverse functionalized BCP derivatives.

Research on the analogous 1,3-diiodobicyclo[1.1.1]pentane demonstrates this dependency. Nitrogen-based nucleophiles, such as various pyridines, readily displace the iodide to form quaternary ammonium (B1175870) salts. nih.govnih.gov The electronic and steric properties of the pyridine (B92270) influence the reaction's success; for instance, the highly hindered 2,6-lutidine failed to react, whereas less hindered pyridines provided good to excellent yields. nih.gov In contrast, stronger, more basic nucleophiles like organolithium reagents can lead to elimination and the formation of [1.1.1]propellane instead of substitution products. sci-hub.se

The table below summarizes the reaction of 1,3-diiodobicyclo[1.1.1]pentane with various pyridine nucleophiles, illustrating the scope of this transformation.

NucleophileProductYield (%)
PyridineBicyclo[1.1.1]pentylpyridinium Salt85
4-(Dimethylamino)pyridine (DMAP)Bicyclo[1.1.1]pentyl DMAP Salt17
2,3,5-TrimethylpyridineBicyclo[1.1.1]pentyl-2,3,5-trimethylpyridinium Salt92
3,3'-BipyridineMono BCP Salt-
2,6-LutidineNo Reaction0
2-ChloropyridineNo Reaction0

Data sourced from a study on 1,3-diiodobicyclo[1.1.1]pentane, which is expected to show similar reactivity for its second substitution. nih.gov

A significant application of the nucleophilic reactivity of this compound and related iodo-BCPs is the synthesis of bicyclo[1.1.1]pentyl quaternary salts. sci-hub.se These reactions typically involve nitrogen-containing heterocyclic nucleophiles such as pyridines, quinolines, isoquinolines, and pyrazoles. nih.govnih.gov The reaction proceeds via N-alkylation of the heterocycle, affording stable, often crystalline, salts. nih.govsci-hub.se

These transformations provide a practical and direct route to a new class of caged quaternary salts, which are valuable as isosteres in pharmaceutical and materials science applications. nih.govnih.govsci-hub.se The synthesis is generally performed under mild conditions, and the products can often be isolated by simple filtration. nih.gov The scope includes a variety of substituted heterocycles, demonstrating the versatility of the method.

Nucleophile ClassExample NucleophileYield (%)
PyridinePyridine85
QuinolineQuinoline71
Quinoline4-Methoxyquinoline73
IsoquinolineIsoquinoline78
Pyrazole (B372694)1-Methylpyrazole80

Yields reported for the reaction of 1,3-diiodobicyclo[1.1.1]pentane with various nucleophiles. nih.gov

Unimolecular (SN1) and Bimolecular (SN2) Substitution Pathways

Radical-Based Functionalization of this compound

In addition to ionic pathways, the carbon-iodine bond in this compound can be leveraged for radical-based transformations. The BCP core is known to react with radical intermediates. nih.gov The C–I bond can be homolytically cleaved using radical initiators or photoredox catalysis to generate a bridgehead bicyclo[1.1.1]pentyl radical. This reactive intermediate can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov While some reactions with strongly basic reagents like phenyllithium (B1222949) have been observed to possess radical character, sci-hub.se more controlled radical generation is a key strategy for functionalization. nih.gov For instance, photoredox-catalyzed Atom Transfer Radical Addition (ATRA) reactions are a powerful method for functionalizing [1.1.1]propellane to generate iodo-substituted BCPs, highlighting the role of the C-I bond in radical processes. nih.gov This reactivity opens up an alternative avenue to the more common nucleophilic substitution pathways for elaborating the BCP scaffold.

Generation of Bicyclo[1.1.1]pentyl Radicals from Iodo Precursors

The formation of a bicyclo[1.1.1]pentyl radical from an iodo precursor like this compound is a critical step for its subsequent chemical transformations. The carbon-iodine (C–I) bond can undergo homolytic cleavage through several methods to generate the desired radical intermediate. thieme-connect.com

Photochemical induction is a widely used strategy. Irradiation with light, often in the visible or near-UV spectrum, can provide the energy necessary to break the C–I bond. thieme-connect.com In some cases, this process can be achieved simply with light, requiring no additional catalysts or initiators, which is particularly advantageous for clean, scalable syntheses, including those performed in flow reactors. google.com

Alternatively, photoredox catalysis offers a mild and efficient route. Catalysts such as fac-Ir(ppy)₃ can be excited by visible light, initiating an electron transfer process that ultimately leads to the cleavage of the C–I bond and formation of the BCP radical. thieme-connect.com This method is noted for its high functional group tolerance. thieme-connect.com Chemical initiators, like triethylborane, can also facilitate atom-transfer radical addition (ATRA) reactions to generate the BCP radical under exceptionally mild conditions. evitachem.com

These methods provide reliable access to the 3-methoxybicyclo[1.1.1]pentyl radical, which can then be engaged in a variety of bond-forming reactions.

Radical Substitution Mechanisms

Once generated, the bicyclo[1.1.1]pentyl radical is a versatile intermediate that participates in numerous substitution reactions. The radical, often generated from an iodo-BCP, can be trapped by various radical acceptors. For instance, a common strategy involves the borylation of the BCP radical using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂), which proceeds via a polarity-matched mechanism to form synthetically valuable BCP boronate esters. acs.org

In multicomponent reactions, the BCP radical can be intercepted by metal complexes. One such process involves the trapping of the radical by an acetylide-ligated copper complex, which, following reductive elimination, yields alkyl-alkynyl-substituted BCPs. researchgate.net Another approach uses a dual copper/photoredox catalyst system where a reductively generated BCP radical is intercepted by a metal alkoxide intermediate to form C–O bonds. sigmaaldrich.com

Furthermore, the BCP radical can add across the double bond of simple alkenes to initiate a cascade atom transfer radical addition (CATRA), a one-step, three-component process that efficiently builds complex, 1,3-disubstituted BCP scaffolds. researchgate.net These radical substitution mechanisms underscore the utility of iodo-BCPs as precursors for creating diverse and highly functionalized molecules. researchgate.net

Reactivity of the Methoxy (B1213986) Group and its Transformations

While this compound and its derivatives, such as 3-methoxybicyclo[1.1.1]pentan-1-amine and 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid, are established building blocks in medicinal chemistry, the specific reactivity and transformations of the methoxy group itself are not extensively detailed in the surveyed literature. google.comacs.org The primary role of the methoxy-substituted BCP moiety in reported syntheses is typically as a stable structural component that is incorporated into a larger molecule. For example, 3-methoxybicyclo[1.1.1]pentan-1-amine hydrochloride has been used as a precursor to synthesize urea (B33335) derivatives without modification of the methoxy group. google.com The stability of the methoxy group under various reaction conditions makes it a reliable substituent during complex synthetic sequences.

Skeletal Rearrangements and Ring Contraction Chemistry

The high strain energy of the bicyclo[1.1.1]pentane framework makes it susceptible to skeletal rearrangements under certain conditions, most notably leading to ring contraction.

Conversion of 1-Iodo-3-substituted Bicyclo[1.1.1]pentanes to Bicyclo[1.1.0]butanes

A significant rearrangement of the BCP skeleton is its contraction to a bicyclo[1.1.0]butane (BCB) system. This transformation is particularly relevant for 1-iodo-3-substituted BCPs. researchgate.net The reaction is typically promoted by treating the iodo-BCP with nucleophiles. researchgate.net

The mechanism is understood to proceed through the formation of a highly unstable bridgehead bicyclo[1.1.1]pentyl cation upon departure of the iodide. thieme-connect.comresearchgate.net This transient cation does not typically get trapped directly but instead undergoes a rapid rearrangement to the more stable bicyclo[1.1.0]butyl-1-carbinyl cation. researchgate.net This rearranged cationic intermediate can then be trapped by various nucleophiles, leading to the formation of substituted bicyclo[1.1.0]butane products. researchgate.net Early work demonstrated this concept through the solvolysis of 1-iodo-BCPs in the presence of sodium azide, which yielded the corresponding BCB, and more recent studies have expanded the scope to include a variety of nitrogen and sulfur nucleophiles. researchgate.net

Table 1: Examples of Nucleophilic Ring Contraction of Iodo-BCPs to BCBs
Iodo-BCP ReactantNucleophileSolventProduct TypeReference
1-Iodo-3-R-bicyclo[1.1.1]pentaneSodium Azide (NaN₃)Not SpecifiedSubstituted Bicyclo[1.1.0]butane researchgate.net
1-Iodo-3-R-bicyclo[1.1.1]pentaneNitrogen NucleophilesPolar AproticAmino-substituted Bicyclo[1.1.0]butane researchgate.net
1-Iodo-3-R-bicyclo[1.1.1]pentaneSulfur NucleophilesPolar AproticThio-substituted Bicyclo[1.1.0]butane researchgate.net

Late-Stage Diversification and Functionalization Strategies

The 1-iodo-3-substituted BCP framework, including the methoxy derivative, is exceptionally well-suited for late-stage functionalization (LSF) in drug discovery and complex molecule synthesis. sigmaaldrich.com The iodo-BCP handle allows for the introduction of the rigid BCP bioisostere into advanced intermediates, followed by further diversification. sigmaaldrich.com

Photoredox-catalyzed atom transfer radical addition (ATRA) reactions are a powerful tool for this purpose, enabling the installation of the iodo-BCP motif onto complex substrates, such as drug derivatives like penicillin G, with high functional group tolerance. thieme-connect.com The resulting C–I bond can then be cleaved, for instance via deiodination, to furnish the final target. thieme-connect.com

Structural Elucidation and Theoretical Characterization of 1 Iodo 3 Methoxybicyclo 1.1.1 Pentane

Advanced Spectroscopic Techniques for Molecular Structure Determination

The definitive identification and structural confirmation of 1-Iodo-3-methoxybicyclo[1.1.1]pentane rely on a suite of advanced spectroscopic methods. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the precise molecular mass and three-dimensional arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of organic molecules. For 1,3-disubstituted BCPs, the highly symmetrical and strained cage structure gives rise to characteristic NMR signals.

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The six equivalent bridgehead protons (the hydrogens attached to the carbons between the two bridgehead positions) typically appear as a sharp singlet. In a closely related structure, 4-iodo-1-(3-(methoxymethyl)bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole, these six bridgehead protons are observed as a singlet at 2.19 ppm. sci-hub.se The methoxy (B1213986) group (-OCH₃) protons would also present as a distinct singlet, anticipated in the 3.3-3.4 ppm range. sci-hub.se

¹³C NMR: The carbon NMR spectrum provides further confirmation of the BCP core. Key signals include those for the two bridgehead carbons (C1 and C3), the three methylene (B1212753) bridge carbons (-CH₂-), and the methoxy carbon. In the aforementioned pyrazole (B372694) derivative, the BCP core carbons exhibit distinct resonances: the methylene bridge carbons appear at 56.3 ppm, the bridgehead carbon attached to the pyrazole at 52.4 ppm, and the other bridgehead carbon at 34.4 ppm. sci-hub.se For this compound, the C-I and C-O bonds would significantly influence the chemical shifts of the bridgehead carbons.

Table 1: Representative NMR Data for a 1,3-Disubstituted Bicyclo[1.1.1]pentane Core. Data is for 4-iodo-1-(3-(methoxymethyl)bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole. sci-hub.se
NucleusAssignmentChemical Shift (δ, ppm)
¹HBCP Bridge Protons (6H)2.19 (s)
¹H-OCH₃ (3H)3.35 (s)
¹³CBCP Methylene Carbons (-CH₂-)56.3
¹³CBCP Bridgehead Carbon (C-N)52.4
¹³CBCP Bridgehead Carbon34.4

Single-Crystal X-ray Diffraction Analysis

While specific crystal structure data for this compound is not publicly available, analysis of closely related 1,3-disubstituted BCP derivatives reveals the core structural features. acs.orgnih.gov Single-crystal X-ray diffraction provides unambiguous proof of the rigid, cage-like structure and the precise spatial arrangement of the substituents.

The BCP framework enforces a nearly linear alignment of the substituents at the C1 and C3 positions, with an exit vector of approximately 180°. acs.org This geometry is what makes the BCP scaffold an effective mimic of para-substituted arenes. Diffraction studies on various BCP salts have confirmed this structural rigidity and have been instrumental in understanding the bonding within the strained cage. acs.org

High-Resolution Mass Spectrometry for Molecular Formula and Isotopic Pattern Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule with high accuracy. For this compound (C₆H₉IO), HRMS would provide an exact mass measurement that distinguishes it from other compounds with the same nominal mass. The presence of iodine, with its characteristic isotopic signature, would be readily identifiable. The technique is sensitive enough to confirm the calculated exact mass to within a few parts per million. For instance, the HRMS data for a related BCP pyrazole derivative showed a measured [M+H]⁺ mass of 305.0162, closely matching the calculated mass of 305.0151. sci-hub.se

Table 2: Calculated Mass Data for this compound.
FormulaIonCalculated Exact Mass (m/z)
C₆H₉IO[M]⁺223.9749
C₆H₉IO[M+H]⁺224.9822
C₆H₉IO[M+Na]⁺246.9641

Computational Chemistry and Quantum Mechanical Modeling

Theoretical calculations provide profound insights into the electronic structure, stability, and reactivity of molecules like this compound, which can be challenging to study experimentally.

Elucidation of Reaction Mechanisms and Transition States

The synthesis of this compound can be achieved via the solvolysis of 1,3-diiodobicyclo[1.1.1]pentane in methanol (B129727). researchgate.net The mechanism of this nucleophilic substitution is of significant theoretical interest. Computational studies on related systems suggest that the reaction does not proceed through a simple, stable carbocation intermediate. d-nb.info

Instead, detailed computational analyses propose more complex pathways. One such mechanism involves the formation of a pyridine-iodine-BCP cation complex during the substitution of 1,3-diiodobicyclo[1.1.1]pentane with pyridine (B92270). acs.org Another study suggests that electrophilic activation of the BCP precursor is mediated by a halogen-bonding interaction, which promotes nucleophilic attack without compromising the stability of the cage structure. d-nb.info These models indicate that the transition states involve significant delocalization of electron density and interaction with solvent or reagent molecules to avoid the formation of a high-energy, unstable carbocation. chemrxiv.org

Stabilization of Reactive Intermediates (e.g., Carbocations)

The concept of a bicyclo[1.1.1]pentyl-1-cation as a reactive intermediate is complex. Early studies postulated its existence to explain solvolysis products. chemrxiv.org However, extensive computational modeling has shown that the parent bicyclo[1.1.1]pentyl cation is not a stable energy minimum. d-nb.infonsf.gov Instead, it spontaneously rearranges to a more stable bicyclo[1.1.0]butyl-1-carbinyl cation. researchgate.netchemrxiv.org

This inherent instability means that reactions appearing to proceed via an Sₙ1 mechanism likely involve significant stabilization of the cationic transition state. For the formation of this compound from its diiodo precursor, it is presumed that a bridged cationic species is formed. researchgate.net Computational analyses support the idea that the developing positive charge is stabilized not as a simple carbocation, but through a complex interaction with the nucleophile and the leaving group. acs.org In some cases, two nucleophile molecules have been shown to stabilize the key carbocation intermediate, preventing the collapse of the BCP cage and facilitating the substitution reaction. acs.org This cooperative effect underscores the unique electronic demands of the strained BCP system.

Electronic Structure Calculations

Theoretical studies, including ab initio molecular orbital theory and density functional theory (DFT), have been instrumental in understanding the electronic landscape of bicyclo[1.1.1]pentane (BCP) derivatives. For this compound, electronic structure calculations are crucial for explaining the nature of bonding in its highly strained cage structure. The BCP core is characterized by significant strain, which arises from the destabilizing overlap of the rear lobes of the bridgehead orbitals. researchgate.net This transannular interaction, a through-space and through-bond coupling, is a key feature of its electronic structure.

The presence of an electron-withdrawing iodine atom and an electron-donating methoxy group at the bridgehead positions (C1 and C3) creates a "push-pull" electronic effect. This substitution pattern significantly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The methoxy group raises the HOMO energy, while the iodo group lowers the LUMO energy, thereby reducing the HOMO-LUMO gap compared to unsubstituted BCP.

Calculations on related systems suggest that the ionization of 1-bicyclo[1.1.1]pentyl halides leads to the formation of a 1,3-bridged bicyclo[1.1.1]pentyl-1 cation as a transition state. researchgate.net The solvolysis of 1,3-diiodobicyclo[1.1.1]pentane in methanol, which yields this compound, is thought to proceed through such a bridged cationic intermediate, highlighting the unique electronic stabilization within the BCP cage. wayne.edu

Prediction of Reactivity and Selectivity

The electronic structure of this compound dictates its reactivity and the selectivity of its reactions. The C–I bond is the primary site for nucleophilic substitution and radical reactions. Theoretical calculations predict that front-side nucleophilic attack at the bridgehead carbon is possible for bridgehead iodides, as back-side attack is sterically impossible. wayne.edu The solvolysis reaction that forms the title compound from 1,3-diiodobicyclo[1.1.1]pentane is a key example of its reactivity, where methanol acts as a nucleophile. wayne.edu

The BCP core is known to be reactive toward radical additions. thieme-connect.com The C–I bond in this compound can be cleaved to generate a bridgehead BCP radical. The stability and reactivity of this radical are influenced by nonbonding orbital interactions with the distal carbon atom. acs.org However, certain "push-pull" BCP derivatives, particularly those with strong electron-acceptor groups, can be inherently unstable and prone to ring-opening to relieve strain. chemrxiv.org This suggests that the reactivity of this compound must be carefully managed to avoid undesired side reactions. The compound serves as a valuable synthetic intermediate, with the iodo-group being a versatile handle for introducing other functionalities via substitution or coupling reactions. nih.gov

Conformational Analysis and Molecular Geometry Investigations

The bicyclo[1.1.1]pentane framework is a rigid-rod-like structure. nih.gov Unlike flexible ring systems, it does not have multiple low-energy conformations. Its geometry is defined by the fixed positions of the bridgehead and bridge methylene carbons. The key geometric feature is the 180° exit vector of the substituents at the bridgehead positions (C1 and C3). nih.gov

The distance between the bridgehead carbons in the parent BCP is approximately 1.88 Å, which is significantly shorter than the typical distance for para-substituents on a benzene (B151609) ring. nih.govdtu.dk The introduction of iodo and methoxy substituents is expected to cause minor perturbations to the cage geometry. The C1-I bond length will be typical for an sp³ carbon-iodine bond, while the C3-O bond will have standard single-bond character. The high degree of p-character in the bridgehead carbon orbitals, a consequence of the strained geometry, influences bond lengths and angles.

Table 1: Predicted Geometric Parameters for Bicyclo[1.1.1]pentane Core
ParameterValueReference
Bridgehead-Bridgehead Distance (C1-C3)~1.88 Å nih.govdtu.dk
Bridgehead Substituent Exit Vector180° nih.gov

Experimental and Theoretical Studies on Ring Strain and Stability

The BCP core is highly strained, yet the molecule is remarkably stable. The strain energy for the parent bicyclo[1.1.1]pentane hydrocarbon has been calculated to be approximately 66.6 kcal/mol relative to the acyclic pentane. acs.org This high strain is primarily due to angle strain, with the internal C-C-C bond angles being forced far from the ideal tetrahedral angle.

Despite this immense strain, BCP derivatives are thermally stable. researchgate.netacs.org The stability is attributed to the distribution of strain across the entire cage structure. The covalent bonds are strong, and pathways for strain-releasing decomposition have high activation barriers. The synthesis of this compound via solvolysis demonstrates that the BCP core can remain intact even during the formation of reactive cationic intermediates. wayne.edu

However, the stability can be compromised in certain derivatives. Studies on "push-pull" systems with 1-thio/1-amino groups and an electron acceptor at the bridge position indicate a tendency to undergo ring-opening, driven by the release of ring strain. chemrxiv.org While this compound is a stable, isolable compound, this underlying potential for strain-release reactions is a fundamental aspect of its chemical nature.

Table 2: Strain Energy of the Bicyclo[1.1.1]pentane System
CompoundStrain Energy (kcal/mol)Reference
Bicyclo[1.1.1]pentane66.6 acs.org

Applications of 1 Iodo 3 Methoxybicyclo 1.1.1 Pentane in Advanced Organic Synthesis

As a Versatile Synthetic Building Block for Complex Molecules

1-Iodo-3-methoxybicyclo[1.1.1]pentane serves as a valuable building block in organic synthesis due to the presence of two distinct functionalities at the bridgehead positions. The iodo group provides a reactive handle for a variety of coupling reactions and nucleophilic substitutions, while the methoxy (B1213986) group can be retained as a stable ether linkage or potentially be cleaved to reveal a hydroxyl group for further functionalization.

The synthetic utility of iodo-substituted BCPs, in general, is well-established. They are key precursors for the introduction of the BCP core into larger, more complex molecular architectures. nih.govnih.gov For instance, the carbon-iodine bond can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings, allowing for the formation of carbon-carbon bonds with a wide range of coupling partners. Furthermore, the iodo group can be readily converted into other functional groups, such as amines, azides, and thiols, further expanding the synthetic possibilities. researchgate.netresearchgate.net

While specific examples detailing the extensive use of this compound in the total synthesis of complex natural products are not prevalent in the literature, its potential is evident from the reactivity of analogous iodo-BCPs. The presence of the methoxy group adds another layer of synthetic utility, allowing for the creation of molecules with specific electronic and steric properties.

Integration into Rigid Molecular Frameworks for Structural Diversity

The ability to introduce this rigid BCP linker can lead to the development of novel molecular frameworks with unique topologies. This is particularly important in medicinal chemistry, where the three-dimensional shape of a molecule is crucial for its interaction with biological targets. By replacing planar aromatic rings with the non-planar BCP scaffold, chemists can explore new regions of chemical space and potentially develop drug candidates with improved pharmacological profiles. semanticscholar.org

The following table illustrates the diverse range of molecular frameworks that can be accessed through the functionalization of the iodo group in BCPs, a reactivity directly applicable to this compound.

Reaction TypeReagent/CatalystResulting Framework
Suzuki CouplingArylboronic acid, Pd catalystBCP-Aryl
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystBCP-Alkynyl
Negishi CouplingOrganozinc reagent, Pd or Ni catalystBCP-Alkyl/Aryl
Buchwald-Hartwig AminationAmine, Pd catalystBCP-Amino
Nucleophilic SubstitutionAzide, Thiol, etc.BCP-Azido, BCP-Thio

Precursor for the Construction of Multi-functionalized Bicyclo[1.1.1]pentanes

This compound is an excellent starting material for the synthesis of more complex, multi-functionalized BCP derivatives. The differential reactivity of the iodo and methoxy groups allows for selective transformations at either bridgehead position.

The iodo group can be readily transformed through a variety of reactions, including:

Lithium-halogen exchange: Treatment with an organolithium reagent, such as tert-butyllithium, generates a bridgehead BCP-lithium species. This nucleophilic intermediate can then be trapped with a wide range of electrophiles to introduce new functional groups.

Radical reactions: The carbon-iodine bond can undergo homolytic cleavage to generate a BCP-bridgehead radical, which can participate in various radical-mediated transformations. nih.gov

Metal-catalyzed cross-coupling reactions: As mentioned previously, the iodo group is an ideal handle for a plethora of cross-coupling reactions. semanticscholar.org

The methoxy group, while generally more stable, can be cleaved under specific conditions to yield a hydroxyl group. This hydroxyl functionality can then be further derivatized through esterification, etherification, or oxidation, providing another avenue for introducing molecular diversity. This stepwise functionalization allows for the controlled and predictable synthesis of 1,3-disubstituted BCPs with a wide array of functional groups, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Role in Scaffold Hopping and Skeletal Editing Methodologies

Scaffold hopping and skeletal editing are powerful strategies in medicinal chemistry that involve the replacement of a core molecular scaffold with a structurally distinct but functionally similar one. researchgate.net The bicyclo[1.1.1]pentane unit has emerged as a key player in this field, serving as a three-dimensional, non-aromatic bioisostere for the para-substituted phenyl ring. semanticscholar.org

The use of this compound and its derivatives allows for the direct replacement of a 1,4-disubstituted aromatic ring in a lead compound with a BCP core. This "scaffold hop" can lead to significant improvements in the pharmacokinetic properties of the molecule, such as increased solubility and metabolic stability, while maintaining or even enhancing its biological activity.

Skeletal editing, a more nuanced approach, involves the precise modification of a molecular backbone. While direct examples involving this compound are not extensively documented, the general principles of BCP chemistry suggest its potential in this area. For instance, the BCP core could be inserted into a larger ring system or used to replace a specific subunit within a complex molecule, thereby subtly altering its three-dimensional structure and properties.

Emerging Applications in Specialized Synthetic Processes

The unique reactivity of the BCP scaffold continues to be explored in novel and specialized synthetic processes. Recent advancements in photoredox catalysis and multi-component reactions have opened up new avenues for the synthesis and functionalization of BCPs. chemrxiv.orgacs.org

For example, visible-light-mediated cascade reactions have been developed for the synthesis of complex BCP scaffolds from simple starting materials in a single step. chemrxiv.org These methods are often characterized by their mild reaction conditions and high functional group tolerance, making them attractive for the late-stage functionalization of complex molecules. While not yet specifically demonstrated with this compound, the principles of these reactions are applicable to iodo-BCPs in general.

The development of new reagents and catalysts for the selective functionalization of the BCP core is an active area of research. As our understanding of the reactivity of this unique scaffold grows, it is likely that this compound will find applications in an even broader range of specialized synthetic processes, further solidifying its importance as a key building block in modern organic synthesis.

Future Prospects and Research Frontiers in 1 Iodo 3 Methoxybicyclo 1.1.1 Pentane Chemistry

Development of Green and Sustainable Synthetic Routes

The future synthesis of 1-iodo-3-methoxybicyclo[1.1.1]pentane is increasingly geared towards environmentally benign methodologies that offer high efficiency and scalability. A major focus is the move away from harsh reagents and conditions historically used in BCP synthesis. keaipublishing.com

Key research directions include:

Photocatalysis: Visible-light-driven reactions are at the forefront of green synthesis. rsc.org Metal-free strategies using electron donor-acceptor (EDA) complexes are being developed for the functionalization of [1.1.1]propellane. rsc.orgresearchgate.net For this compound, this could involve a multicomponent reaction where iodo- and methoxy- radical precursors are added across the central bond of [1.1.1]propellane under visible light irradiation, potentially eliminating the need for metal catalysts. keaipublishing.comrsc.org A general and highly scalable method involves a light-induced reaction between alkyl iodides and propellane, which proceeds in flow without catalysts or additives, yielding products pure enough for direct use. nih.gov

Flow Chemistry: Continuous flow processes are being explored to enable the safe and scalable production of BCP derivatives. nih.govresearchgate.net Given that the key precursor, [1.1.1]propellane, is highly reactive, flow synthesis offers better control over reaction parameters, enhancing safety and yield. nih.gov This technology will be crucial for the industrial-scale production of this compound.

Atom Economy: Future synthetic designs will prioritize atom economy, aiming for multicomponent reactions where multiple bonds are formed in a single step. A visible-light-driven, metal- and additive-free multicomponent reaction has been shown to construct Csp³-C and Csp³–S bonds on a BCP core simultaneously. rsc.org A similar strategy could be envisioned for the one-pot synthesis of this compound.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the bridgehead positions of BCPs are commonly functionalized, future research will increasingly target the manipulation of the entire scaffold, including the bridge C-H bonds and the installed functional groups.

Bridge C-H Functionalization: The direct functionalization of the secondary C-H bonds on the BCP skeleton has been a significant challenge due to their high bond dissociation energy. chemrxiv.orgnih.gov However, recent advances allow for selective radical abstraction and functionalization of these positions. chemrxiv.orgprinceton.edu For this compound, this opens up the possibility of creating 1,2,3-trisubstituted BCPs, accessing previously unexplored chemical space and providing novel vectors for drug design. researchgate.net

Radical-Relay Reactions: Mechanistic studies have confirmed radical-relay pathways in BCP synthesis. rsc.org Future work could exploit this by designing transformations where a radical initiated at one position of a precursor molecule is relayed to form the BCP core and install the desired iodo and methoxy (B1213986) groups in a controlled manner.

Utilizing the Iodo Group: The C-I bond in this compound is a key site for diversification. While transformations like lithiation followed by electrophilic trapping are known acs.org, future research will likely focus on more sophisticated photoredox and metal-catalyzed cross-coupling reactions to forge C-C and C-N bonds with high functional group tolerance. acs.orgthieme-connect.com The development of nucleophilic substitution reactions on diiodo-BCPs also provides new routes to functionalized salts and building blocks. nih.govlboro.ac.uk

Advanced Catalyst Development for Selective Functionalization

Catalysis is central to unlocking the full potential of BCPs. The development of more advanced and selective catalysts is a critical research frontier for manipulating compounds like this compound.

Site-Selective C-H Activation: Dirhodium tetracarboxylate catalysts have proven exceptionally effective for the selective functionalization of tertiary C-H bonds on BCP scaffolds. nsf.govspringernature.com Future catalyst design will focus on achieving similar selectivity for the secondary bridge positions, discriminating between the three equivalent C-H bonds in a stereocontrolled fashion. This would allow for the precise installation of additional functional groups onto the this compound core.

Photoredox Catalysis: The use of photocatalysts like fac-Ir(ppy)₃ and organic dyes (e.g., 4CzIPN) has revolutionized the synthesis of BCPs via radical additions to [1.1.1]propellane. acs.orgacs.orgthieme-connect.com The next generation of photocatalysts will likely focus on improving quantum efficiency, expanding the accessible redox window, and enabling asymmetric transformations to produce enantioenriched BCPs.

Dual Catalysis Systems: Combining different catalytic modes, such as photoredox catalysis with organocatalysis or transition metal catalysis, offers powerful synthetic strategies. acs.orgchemistryviews.org A dual photoredox and copper catalysis system has been used for the three-component coupling of carboxylic acids, alkynes, and [1.1.1]propellane. chemistryviews.org Applying such a system could enable the one-step synthesis of highly complex BCPs from this compound.

Table 1: Catalytic Systems for Bicyclo[1.1.1]pentane Functionalization

Catalyst Type Catalyst Example Transformation Reference
Dirhodium Rh₂(S-TCPTAD)₄ Enantioselective tertiary C-H functionalization nsf.govspringernature.com
Iridium Photocatalyst fac-Ir(ppy)₃ Photoredox atom transfer radical addition (ATRA) acs.orgthieme-connect.com
Organic Photocatalyst 4CzIPN Tandem photoredox and hydrogen atom transfer (HAT) acs.org
Copper Cu(acac)₂ Dual photoredox/copper catalyzed multicomponent reaction chemistryviews.org

Interdisciplinary Applications and Expanding Chemical Space

The primary driver for BCP research is its application in medicinal chemistry, but its utility is expanding into other fields. This compound, as a versatile building block, is central to these efforts.

Medicinal Chemistry: BCPs are highly valued as bioisosteres for para-substituted phenyl rings, alkynes, and tert-butyl groups. acs.orgacs.orgnih.gov This replacement can lead to significant improvements in pharmacokinetic properties, such as increased aqueous solubility and metabolic stability, a concept often termed "escaping from flatland". keaipublishing.comnih.govresearchgate.net In one notable example, replacing a phenyl ring with a BCP core in an indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor drastically improved metabolic stability by mitigating amide hydrolysis. nih.gov The this compound scaffold, with its potential for diverse functionalization, is an ideal starting point for building libraries of novel drug candidates. acs.org

Materials Science: The rigid, linear geometry of the 1,3-disubstituted BCP core makes it an excellent component for molecular rods, linkers in metal-organic frameworks (MOFs), and liquid crystals. nih.govspringernature.com The iodo and methoxy groups of this compound can be used to tune the electronic properties and intermolecular interactions of these materials.

Novel Bioisosteres: While 1,3-disubstituted BCPs mimic para-substituted arenes, the less accessible 1,2-disubstituted BCPs are now being explored as mimics for ortho- and meta-substituted arenes. researchgate.netnih.gov Developing synthetic routes that start from this compound to create these 1,2-disubstituted patterns would significantly expand the toolbox for medicinal chemists. nih.gov

Theoretical Predictions Guiding Experimental Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of strained systems like BCPs.

Mechanism Elucidation: Density Functional Theory (DFT) calculations are routinely used to understand reaction mechanisms. For instance, computational studies have explained the remarkable site-selectivity of rhodium-catalyzed C-H functionalization, revealing that the BCP framework can stabilize the developing positive charge in the transition state. springernature.com DFT has also been used to support proposed mechanisms for nucleophilic substitution on diiodo-BCPs. nih.gov Such insights are crucial for optimizing reaction conditions and designing new transformations for this compound.

Predicting Reactivity and Properties: Computational models can predict the bond dissociation energies of the C-H bonds in this compound, guiding the design of selective C-H functionalization strategies. chemrxiv.org Furthermore, modeling can predict the physicochemical properties (e.g., solubility, logP) of drug candidates containing this scaffold, accelerating the drug discovery process. acs.org

Non-Covalent Interaction Analysis: Understanding the non-covalent interactions of the BCP core is vital for predicting how BCP-containing drugs will bind to biological targets. Hirshfeld surface analysis and other computational methods are being used to map these interactions, providing a guide for rational drug design. nih.gov These tools can be applied to this compound to predict its interaction profile and design molecules with enhanced binding affinity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes to 1-Iodo-3-methoxybicyclo[1.1.1]pentane, and how do reaction conditions impact yield optimization?

  • Answer : The compound is synthesized via solvolysis of 1,3-diiodobicyclo[1.1.1]pentane with methanol, forming a bridged cationic intermediate that reacts to yield the product . Key factors include solvent polarity, temperature control (to stabilize intermediates), and stoichiometric ratios of reactants. Alternative methods involve photoredox-mediated multicomponent reactions, which require precise light intensity and catalyst loading to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how can conflicting spectral data be resolved?

  • Answer : High-resolution IR spectroscopy (0.0015 cm⁻¹ resolution) identifies strain-induced vibrational modes in the bicyclo framework . NMR (¹H/¹³C) and mass spectrometry confirm substitution patterns. Discrepancies between experimental and predicted spectra (e.g., unexpected splitting) should be addressed via computational validation (DFT calculations) to assess conformational rigidity or solvent effects .

Q. What are the standard protocols for handling and purifying this compound in laboratory settings?

  • Answer : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation. Purification via column chromatography (silica gel, non-polar solvents) or recrystallization in hexane/ethyl acetate mixtures is recommended. Handling requires PPE (gloves, goggles) due to potential iodine release; storage at 2–8°C under inert gas prevents decomposition .

Advanced Research Questions

Q. How does the strained bicyclo[1.1.1]pentane scaffold influence nucleophilic substitution mechanisms in 1-Iodo-3-methoxy derivatives?

  • Answer : The bridgehead geometry restricts backside attack, favoring front-side mechanisms or cationic intermediates. Computational studies (G2(+) level) suggest low energy barriers for retention-of-configuration pathways in similar iodinated bicyclo compounds, supported by experimental solvolysis data . Kinetic isotope effect (KIE) experiments and stereochemical probes (e.g., chiral substrates) can further elucidate mechanistic nuances.

Q. What methodological approaches validate the bioisosteric utility of this compound in drug design compared to aromatic rings?

  • Answer : Comparative assays include:

  • Physicochemical profiling : LogP measurements and solubility studies to assess lipophilicity reduction.
  • Biological activity : Parallel testing of bicyclo vs. phenyl analogs in target binding assays (e.g., γ-secretase inhibition ).
  • Metabolic stability : Microsomal incubation to evaluate resistance to oxidative degradation .

Q. How do photoredox-catalyzed reactions enable functionalization of bicyclo[1.1.1]pentane derivatives, and what are the limitations?

  • Answer : Visible-light-driven difluoroalkylation/heteroarylation of [1.1.1]propellane precursors allows modular access to 1,3-disubstituted bicyclo derivatives. Key parameters include catalyst choice (e.g., Ir or Cu complexes) and reagent compatibility (e.g., nitrogen-containing heterocycles). Limitations include moderate yields (40–70%) due to competing radical recombination, addressed via flow chemistry optimization .

Q. What computational tools predict the stability and reactivity of iodinated bicyclo[1.1.1]pentane derivatives during synthetic planning?

  • Answer : DFT calculations (e.g., B3LYP/6-31G*) model strain energy (~30 kcal/mol) and bridgehead bond angles. Molecular dynamics simulations assess solvolysis pathways, while docking studies predict bioisosteric compatibility in drug-target complexes .

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